REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH:19]([CH3:21])[CH3:20]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:18][CH:19]([CH3:21])[CH3:20])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)O
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/iso-hexane (10:90)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |